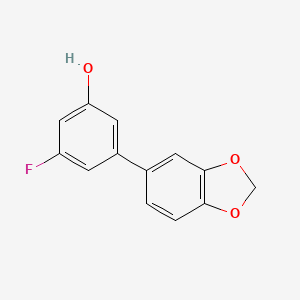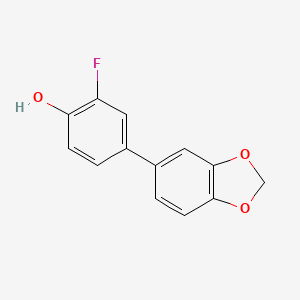
3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% (3F4MMPP95), is a synthetic compound that has been used in scientific research applications in recent years. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds. In addition, 3F4MMPP95 has been studied for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of organometallic compounds. In addition, 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzymes involved in the synthesis of fatty acids and cholesterol. It is also thought to interact with certain membrane proteins, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% are still being studied. Preliminary studies suggest that 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% may have anti-inflammatory, anti-oxidant, and anti-cancer effects. It may also have a role in modulating lipid metabolism and in the regulation of blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% in lab experiments is its relatively low cost and easy availability. In addition, it is a relatively stable compound and is not easily degraded. However, there are certain limitations to its use. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. In addition, it is not very soluble in organic solvents, so it must be used in small quantities.
Orientations Futures
There are many potential future directions for the use of 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% in scientific research. For example, further research is needed to better understand its biochemical and physiological effects. In addition, studies are needed to explore its potential use as a drug or a therapeutic agent. It may also be useful in the development of new synthetic methods and catalysts. Finally, further research is needed to better understand its mechanism of action and to develop more efficient synthetic methods for its production.
Méthodes De Synthèse
3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95% is synthesized from 4-methoxy-3-methylphenol, which is a starting material in the synthesis of 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%. This is done by a process called fluorination. In this process, the 4-methoxy-3-methylphenol is treated with a fluorinating agent, such as N-fluoro-2-nitrobenzene sulfonyl fluoride, to produce 3-Fluoro-4-(4-methoxy-3-methylphenyl)phenol, 95%. The reaction is carried out in a solvent, typically acetonitrile, at a temperature of around 80°C. This reaction is usually complete within 2-3 hours.
Propriétés
IUPAC Name |
3-fluoro-4-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-6-14(9)17-2)12-5-4-11(16)8-13(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIZCNNPKSYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684268 |
Source


|
| Record name | 2-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-72-4 |
Source


|
| Record name | 2-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














